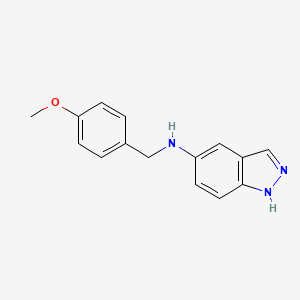

N-(4-methoxybenzyl)-1H-indazol-5-amine

Description

General Background on Indazole Scaffolds in Academic Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This core structure is present in a wide array of biologically active molecules, demonstrating its versatility and importance in drug discovery. nih.govabovchem.com The two nitrogen atoms within the pyrazole ring of the indazole structure can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common and thermodynamically stable. acs.org This structural feature, along with the numerous positions available for substitution, allows for the creation of diverse chemical libraries with a wide range of pharmacological activities.

In academic research, indazole derivatives are extensively studied for their potential as therapeutic agents. They have been shown to exhibit a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties. beilstein-journals.orgmdpi.com The ability of the indazole nucleus to act as a bioisostere for other important heterocycles, such as indoles and benzimidazoles, further enhances its utility in the design of novel bioactive compounds. beilstein-journals.org

Significance of N-(4-methoxybenzyl)-1H-indazol-5-amine within Contemporary Indazole Chemistry Research

While direct and extensive research on this compound is not widely published, its significance can be inferred from the study of its constituent parts and closely related analogues. The 1H-indazol-5-amine moiety is a key building block in the synthesis of more complex molecules. For instance, the amino group at the 5-position provides a reactive handle for further functionalization, allowing for the introduction of various substituents to modulate the compound's properties. nih.gov

The introduction of a 4-methoxybenzyl group at the N1 position is a common strategy in medicinal chemistry. The methoxy (B1213986) group can influence the electronic properties and solubility of the molecule, while the benzyl (B1604629) group can provide a specific spatial arrangement for interaction with biological targets. Research on related N-benzyl indazole derivatives has shown their potential in various therapeutic areas.

The synthesis of this compound would likely proceed through a multi-step process, starting from a suitable indazole precursor. A plausible synthetic route could involve the N-alkylation of a protected 5-amino-1H-indazole derivative with 4-methoxybenzyl chloride, followed by deprotection. Alternatively, a reductive amination reaction between 1H-indazol-5-amine and 4-methoxybenzaldehyde (B44291) could be employed. The characterization of such a compound would rely on standard analytical techniques.

Interactive Data Table: Plausible Spectroscopic Data for this compound

| Property | Predicted Value |

| ¹H NMR (CDCl₃, δ) | |

| Methoxy protons (s) | ~3.8 ppm |

| Benzyl protons (s) | ~5.4 ppm |

| Aromatic protons (m) | 6.8-7.8 ppm |

| Amine protons (br s) | ~3.6 ppm |

| ¹³C NMR (CDCl₃, δ) | |

| Methoxy carbon | ~55 ppm |

| Benzyl carbon | ~50 ppm |

| Aromatic carbons | 110-160 ppm |

| Mass Spectrometry (m/z) | |

| [M+H]⁺ | ~254.13 |

Note: These are predicted values based on the analysis of structurally similar compounds and may not represent experimentally determined data.

Historical Overview of Related Indazole-Based Chemical Scaffolds in Scholarly Inquiry

The history of indazole chemistry dates back to the late 19th century. The first synthesis of the parent indazole molecule was reported by Emil Fischer in 1883. acs.org Early research focused on understanding the fundamental properties and reactivity of the indazole ring system. Over the decades, the development of new synthetic methodologies has greatly expanded the accessibility and diversity of indazole derivatives. beilstein-journals.org

In the mid-20th century, the therapeutic potential of indazole-containing compounds began to be recognized, leading to increased interest from the pharmaceutical industry. One of the earliest examples of a marketed drug containing an indazole scaffold is Benzydamine, a non-steroidal anti-inflammatory agent. The discovery of the diverse biological activities of indazoles spurred further investigation into their structure-activity relationships.

Contemporary research continues to build upon this historical foundation, with a focus on developing highly selective and potent indazole-based inhibitors of various enzymes and receptors implicated in disease. The use of modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has enabled the efficient construction of complex indazole-containing molecules with tailored properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1H-indazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-19-14-5-2-11(3-6-14)9-16-13-4-7-15-12(8-13)10-17-18-15/h2-8,10,16H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRDCGQNCCMXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Methoxybenzyl 1h Indazol 5 Amine

Established Strategies for N-(4-methoxybenzyl)-1H-indazol-5-amine Synthesis

The synthesis of this compound is primarily achieved through well-established organic chemistry reactions, with reductive amination being a cornerstone strategy. This method involves the reaction of a primary amine with an aldehyde to form an intermediate imine, which is then reduced to a secondary amine.

A principal route involves the direct reductive amination of 1H-indazol-5-amine with 4-methoxybenzaldehyde (B44291). The reaction proceeds by forming an N-(4-methoxybenzylidene)-1H-indazol-5-amine (Schiff base) intermediate, which is subsequently reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This two-step, one-pot approach is valued for its operational simplicity and efficiency. mdpi.com

Another established pathway begins with 5-nitro-1H-indazole. The nitro group is first reduced to a primary amine (1H-indazol-5-amine). This reduction is typically accomplished using reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) or catalytic hydrogenation with palladium on carbon (Pd/C). nih.govnih.gov Following the successful synthesis of 1H-indazol-5-amine, it is then coupled with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide) via nucleophilic substitution. This N-alkylation is generally performed in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction.

Precursor Chemistry and Starting Materials Utilized for this compound Synthesis

For the reductive amination pathway, the key precursors are:

1H-Indazol-5-amine: This is the core indazole structure bearing the essential amine functionality. nih.govnist.gov It is a commercially available compound or can be synthesized from 5-nitro-1H-indazole. nih.gov

4-Methoxybenzaldehyde: This aldehyde provides the 4-methoxybenzyl group that is installed onto the amino group of the indazole. mdpi.com

For the N-alkylation pathway, the precursors include:

1H-Indazol-5-amine: As in the previous method, this serves as the foundational indazole unit.

4-Methoxybenzyl Halide: Typically 4-methoxybenzyl chloride or 4-methoxybenzyl bromide, which acts as the electrophile in the alkylation reaction.

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is required to facilitate the reaction.

The synthesis of the indazole ring itself can be achieved through various classical methods, such as the intramolecular cyclization of ortho-haloarylhydrazones or the diazotization of ortho-alkylanilines, providing a route to the core structure if not commercially sourced. nih.govnih.gov

Table 1: Key Precursors for Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 1H-Indazol-5-amine | C₇H₇N₃ | Indazole core with amine group |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | Source of the 4-methoxybenzyl group (Reductive Amination) |

| 4-Methoxybenzyl Chloride | C₈H₉ClO | Source of the 4-methoxybenzyl group (N-Alkylation) |

| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | Precursor to 1H-indazol-5-amine |

Optimization of Synthetic Routes and Challenges in this compound Synthesis

Optimizing the synthesis of this compound involves refining reaction parameters to maximize yield and purity while minimizing side products and reaction times.

Optimization Parameters:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents. For reductive amination, alcohols like methanol (B129727) or ethanol are common. For N-alkylation, polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred. beilstein-journals.org

Reducing Agent: In the reductive amination pathway, while sodium borohydride is effective, milder reagents like sodium triacetoxyborohydride can offer better selectivity and are often used for acid-sensitive substrates.

Temperature: Reaction temperatures are controlled to balance the rate of reaction against the formation of impurities. N-alkylation reactions may require heating to proceed at a reasonable rate, whereas the reduction step of reductive amination is often performed at room temperature or below. nih.gov

Catalyst: In some indazole syntheses, particularly those involving cross-coupling or C-H activation, the choice of metal catalyst (e.g., copper, palladium, rhodium) and ligand is crucial for efficiency and selectivity. nih.govbeilstein-journals.org

Challenges: A primary challenge in the synthesis of N-substituted indazoles is regioselectivity . The indazole ring has two nitrogen atoms (N1 and N2), and alkylation can potentially occur at either position. N-alkylation of 1H-indazol-5-amine with 4-methoxybenzyl halide can lead to a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired N1-substituted product, which is generally the more thermodynamically stable isomer. nih.gov

Another challenge is the potential for over-alkylation . The secondary amine product can, under certain conditions, react further with the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to prevent this.

Novel Synthetic Approaches and Advanced Methodologies for this compound

Modern organic synthesis offers advanced methodologies that could be applied to construct this compound, often providing higher efficiency and access to a broader range of derivatives.

Transition-Metal Catalyzed Cross-Coupling: Buchwald-Hartwig amination represents a powerful tool for forming C-N bonds. A potential route could involve the palladium-catalyzed coupling of 1H-indazol-5-amine with 4-methoxybenzyl bromide. This method is known for its high functional group tolerance.

C-H Functionalization: Direct C-H activation/amination strategies are at the forefront of synthetic chemistry. nih.gov A novel approach could involve the direct coupling of a protected 5-aminoindazole (B92378) with 4-methoxytoluene via C-H activation, although this would be a more complex and less direct route. More relevant is the construction of the indazole ring itself via modern methods, such as the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones, which can be adapted to produce a variety of substituted indazoles. nih.gov

One-Pot Procedures: The development of efficient one-pot, multi-step reactions is a significant advancement. A sequence starting from 5-nitro-1H-indazole could involve a one-pot reduction followed by immediate reductive amination with 4-methoxybenzaldehyde, streamlining the process and reducing waste from intermediate purification steps. mdpi.com

Functionalization and Derivatization Strategies for this compound

Once synthesized, this compound can serve as a scaffold for further chemical modification to explore structure-activity relationships for various applications.

Modifications at the Indazole Core

The indazole ring system offers several positions for further functionalization. The secondary amine at the C5 position directs electrophilic aromatic substitution, but its reactivity can be modulated by protection (e.g., as an amide or carbamate).

Halogenation: Positions C3, C4, C6, and C7 of the indazole ring are susceptible to halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The directing effects of the existing substituents would influence the regiochemical outcome.

Nitration: The introduction of a nitro group can be achieved using standard nitrating agents, which could then be used as a handle for further transformations, such as reduction to an amine.

C3-Position Functionalization: The C3 position of the indazole ring is often a key site for modification. For instance, it can undergo lithiation followed by reaction with an electrophile. Various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can also be employed to introduce aryl or vinyl groups at a halogenated C3-position. nih.gov

Table 2: Potential Derivatization Reactions on the Indazole Core

| Reaction Type | Reagent Example | Target Position | Resulting Functional Group |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3, C4, C6, or C7 | Bromo (-Br) |

| C-H Arylation | Aryl Halide, Pd Catalyst | C3 | Aryl Group |

| Acylation | Acetyl Chloride | 5-Amino Group (N-H) | Acetamide |

Modifications at the N-Benzyl Substituent

The 4-methoxybenzyl group also presents opportunities for chemical modification.

O-Demethylation: The methoxy (B1213986) group on the benzyl (B1604629) ring can be cleaved to reveal a phenol (B47542) functionality. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting phenol can then be used for further reactions, such as etherification or esterification.

Ring Substitution: The benzyl ring itself can undergo electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, meaning new substituents would likely be introduced at the positions ortho to the methoxy group (positions 3 and 5 of the benzyl ring).

Benzylic Oxidation/Functionalization: While more challenging, the benzylic methylene (B1212753) group (CH₂) could potentially be oxidized or functionalized, although this would require specific and often harsh conditions that might affect the rest of the molecule. A more practical approach involves using a pre-functionalized benzyl precursor during the initial synthesis. nih.gov

Modifications at the Methoxy Group of this compound

The 4-methoxybenzyl group is a common protecting group for amines and other functionalities in organic synthesis. A primary chemical modification of this moiety involves the cleavage of the methyl ether to yield the corresponding phenolic derivative, N-(4-hydroxybenzyl)-1H-indazol-5-amine. This transformation is significant as it unmasks a functional group that can be used for further derivatization or to study structure-activity relationships in medicinal chemistry contexts.

The cleavage of aryl methyl ethers is a well-established transformation in organic chemistry, typically achieved using strong Lewis acids or other specific reagents. Boron tribromide (BBr₃) is one of the most effective and widely used reagents for this purpose. The reaction proceeds by the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by the nucleophilic attack of a bromide ion on the methyl group, releasing the phenol upon workup.

Another common method for demethylation is treatment with strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. While specific documented examples of these transformations on this compound are not prevalent in the literature, the chemical principles are broadly applicable.

The resulting phenol provides a reactive handle for a variety of subsequent reactions. For instance, it can undergo O-alkylation with various alkyl halides to introduce different ether functionalities, or it can be converted into esters or sulfonates. This allows for the systematic exploration of the effects of substituting the methoxy group with other functionalities.

Exploration of Regioselectivity in this compound Synthesis

The synthesis of N-substituted indazoles, including this compound, presents a significant challenge regarding regioselectivity. The indazole ring system has two nucleophilic nitrogen atoms (N-1 and N-2), and direct alkylation or benzylation of an unsubstituted or C-substituted 1H-indazole typically yields a mixture of N-1 and N-2 isomers. The target compound is the N-1 substituted regioisomer.

The primary synthetic route to this compound involves the N-alkylation of 5-amino-1H-indazole with a suitable 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride or bromide. The ratio of the resulting N-1 and N-2 isomers is highly dependent on several factors, including the choice of base, solvent, temperature, and the nature of the substituent on the indazole ring. beilstein-journals.org

Studies on the N-alkylation of various substituted indazoles have shown that the use of sodium hydride (NaH) as a base in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the thermodynamically more stable N-1 regioisomer. beilstein-journals.org The 1H-indazole tautomer is typically considered more stable than the 2H-tautomer. beilstein-journals.org In contrast, different conditions might favor the N-2 isomer. For instance, employing indazoles with electron-withdrawing groups at certain positions can lead to excellent N-2 regioselectivity. beilstein-journals.org

The table below summarizes general findings on how reaction conditions can influence the regioselectivity of N-alkylation on the indazole scaffold, which are applicable principles for the synthesis of this compound.

| Entry | Base | Solvent | Temperature | Typical Outcome on Regioselectivity |

| 1 | Sodium Hydride (NaH) | THF | RT to 50 °C | High N-1 selectivity beilstein-journals.org |

| 2 | Potassium Carbonate | DMF | RT | Mixture of N-1 and N-2 isomers |

| 3 | Cesium Carbonate | Acetonitrile | Reflux | Mixture of N-1 and N-2 isomers |

| 4 | Potassium t-Butoxide | THF | RT | Appreciably high N-1 selectivity beilstein-journals.org |

This table presents generalized outcomes based on studies of the indazole scaffold. Specific results for 5-aminoindazole may vary.

Alternative strategies to achieve regioselective synthesis include directing group-assisted reactions or multi-step sequences involving protection and deprotection of one of the nitrogen atoms. For instance, regioselective N-acylation tends to yield the N-1 substituted product, which could then be reduced. beilstein-journals.org Another approach involves synthesizing the indazole ring from a pre-functionalized N-1 substituted hydrazine, which installs the desired substituent regioselectively from the start. beilstein-journals.org

Advanced Structural Elucidation and Spectroscopic Investigations of N 4 Methoxybenzyl 1h Indazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(4-methoxybenzyl)-1H-indazol-5-amine

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular connectivity and conformation can be constructed.

Detailed Spectral Assignments (¹H, ¹³C, 2D NMR) for this compound

The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to the protons and carbons of the indazole and methoxybenzyl moieties. Based on the analysis of structurally related compounds, a detailed assignment of the NMR spectra can be proposed. rsc.orgrsc.org Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming these assignments by revealing proton-proton and proton-carbon correlations. usm.my

The protons of the indazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with the proton at position 3 being the most deshielded. The protons on the benzene (B151609) ring of the indazole moiety will show characteristic splitting patterns based on their coupling with neighboring protons. The methylene (B1212753) protons of the benzyl (B1604629) group will likely appear as a singlet, while the protons of the methoxybenzyl ring will show a typical AA'BB' system for a para-substituted benzene ring. The methoxy (B1213986) group protons are expected to be a sharp singlet in the upfield region.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronic environment of each carbon. The quaternary carbons can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 | s | H-3 |

| ~7.5 | d | H-7 |

| ~7.4 | d | H-4 |

| ~7.3 | dd | H-6 |

| ~7.25 | d | H-2', H-6' |

| ~6.9 | d | H-3', H-5' |

| ~4.3 | s | -CH₂- |

| ~3.8 | s | -OCH₃ |

| ~12.5 | br s | N-H (indazole) |

| ~5.5 | br s | N-H (amine) |

| Predicted data based on analysis of similar compounds. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C-4' |

| ~140 | C-7a |

| ~135 | C-3 |

| ~132 | C-1' |

| ~130 | C-5 |

| ~129 | C-2', C-6' |

| ~122 | C-3a |

| ~115 | C-4 |

| ~114 | C-3', C-5' |

| ~110 | C-7 |

| ~109 | C-6 |

| ~55 | -OCH₃ |

| ~48 | -CH₂- |

| Predicted data based on analysis of similar compounds. |

Conformational Analysis Using NMR Data for this compound

The conformation of this compound in solution can be investigated using Nuclear Overhauser Effect (NOE) based 2D NMR experiments, such as NOESY or ROESY. These experiments can detect through-space interactions between protons that are in close proximity, providing insights into the preferred spatial arrangement of the molecule. For instance, NOE correlations between the methylene protons of the benzyl group and the protons of both the indazole and the methoxybenzyl rings would confirm the connectivity and provide information about the rotational freedom around the C-N bonds. The dihedral angle between the indazole and the methoxybenzyl ring systems could also be estimated based on the presence or absence of specific NOE cross-peaks.

Advanced Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Fragmentation Pattern Analysis of this compound

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure. A prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-methoxybenzyl cation (m/z 121) and an indazol-5-amine radical cation (m/z 133). nih.gov Further fragmentation of the indazole ring could involve the loss of nitrogen molecules or other small neutral fragments. High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of the fragment ions, which in turn would confirm the proposed fragmentation pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Proposed Fragment |

| 253 | [M+H]⁺ |

| 133 | [C₇H₇N₃]⁺ |

| 121 | [C₈H₉O]⁺ |

| Predicted data based on common fragmentation pathways. |

Accurate Mass Determination and Isotopic Profiling of this compound

High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass of the molecular ion with high precision (typically to within a few parts per million). acs.org This data can be used to determine the elemental formula of the compound, confirming its identity. The molecular formula of this compound is C₁₅H₁₅N₃O, with a calculated monoisotopic mass of 253.1215 Da. HRMS would be able to confirm this accurate mass. Furthermore, the isotopic profile of the molecular ion peak, which arises from the natural abundance of isotopes such as ¹³C and ¹⁵N, can be compared with the theoretical isotopic pattern for the proposed elemental formula to provide further confidence in the assignment.

X-ray Crystallography of this compound and Its Co-crystals

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the packing of molecules in the crystal lattice. The N-H groups of the indazole and the amine can act as hydrogen bond donors, while the nitrogen atoms of the indazole and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. These interactions would likely lead to the formation of a well-defined supramolecular architecture.

The ability of this compound to form co-crystals with other molecules is also of significant interest. Co-crystallization can be used to modify the physicochemical properties of a compound, such as its solubility and stability. The hydrogen bonding capabilities of the molecule make it a good candidate for forming co-crystals with various co-formers. X-ray crystallography would be essential for characterizing the structure of any such co-crystals and understanding the intermolecular interactions that govern their formation.

Solid-State Molecular Structure Determination of this compound

The definitive method for determining the solid-state molecular structure is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule. For this compound, this analysis would reveal the exact conformation of the methoxybenzyl group relative to the indazole ring system and the geometry of the amine linker.

Hypothetical Data Table for Crystallographic Analysis: This table represents the type of data that would be generated from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₅N₃O |

| Formula Weight | 253.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated) g/cm³ | Value to be determined |

| R-factor | Value to be determined |

Analysis of Intermolecular Interactions and Crystal Packing of this compound

Once the crystal structure is determined, the arrangement of molecules within the crystal lattice can be analyzed. This involves identifying intermolecular forces such as hydrogen bonds, π-π stacking interactions, and van der Waals forces. For this molecule, potential hydrogen bonds could form involving the amine (N-H) and indazole (N-H) protons as donors, and the methoxy oxygen and indazole nitrogen atoms as acceptors. The aromatic rings of the indazole and methoxybenzyl groups may also engage in π-π stacking. Understanding these interactions is crucial for explaining the material's bulk properties.

Vibrational Spectroscopy (FT-IR, Raman) for this compound

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, allowing for structural confirmation.

The spectra for this compound would be expected to show characteristic peaks for the N-H stretches of the amine and indazole, C-N stretching, C-O stretching of the methoxy group, aromatic C-H stretching, and C=C stretching within the aromatic rings.

Expected Vibrational Frequencies: This table presents expected wavenumber ranges for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| N-H (Indazole) | 3300 - 3500 | Stretch |

| N-H (Amine) | 3300 - 3500 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H (CH₂) | 2850 - 2960 | Stretch |

| C=N, C=C (Aromatic Rings) | 1450 - 1650 | Stretch |

| C-N | 1250 - 1350 | Stretch |

| C-O (Methoxy) | 1000 - 1300 | Stretch |

Electronic Spectroscopy (UV-Vis, Fluorescence) for this compound

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The primary chromophores in this molecule are the indazole ring system and the methoxy-substituted benzene ring. The UV-Vis absorption spectrum would likely display π→π* transitions characteristic of these aromatic systems. The presence of the amino group (an auxochrome) would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indazole. Fluorescence spectroscopy would further characterize the molecule's emissive properties upon excitation, providing information on its potential applications in materials science or as a fluorescent probe. The relationship between the excitation and emission spectra (Stokes shift) would also be a key parameter to determine.

Computational and Theoretical Studies of N 4 Methoxybenzyl 1h Indazol 5 Amine

Density Functional Theory (DFT) Calculations on N-(4-methoxybenzyl)-1H-indazol-5-amine

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For indazole derivatives, DFT calculations are commonly employed to understand their geometry, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis of this compound

No specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular electrostatic potential (MEP) maps for this compound have been identified.

For related indazole structures, DFT studies often reveal that the distribution of electron density and the energies of frontier molecular orbitals are crucial for their chemical reactivity and biological activity. For instance, studies on other substituted indazoles have utilized DFT to correlate their electronic properties with observed biological activities. nih.gov However, without specific calculations for this compound, any discussion on its electronic characteristics would be purely speculative.

Energetics of Conformations and Tautomers of this compound

The indazole ring can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. The relative stability of these tautomers is a key aspect investigated using DFT. Generally, the 1H-indazole is thermodynamically more stable than the 2H-indazole. nih.gov Theoretical studies on various indazole derivatives have confirmed that the position and nature of substituents can influence the tautomeric equilibrium. researchgate.net

For this compound, it is expected that the 1H tautomer is the most stable form. However, no specific computational data on the relative energies of its possible tautomers or the rotational conformers of the 4-methoxybenzyl group are available. Such data would be essential for a thorough understanding of its structural preferences.

Molecular Dynamics (MD) Simulations Involving this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Sampling in Solution for this compound

There are no published MD simulation studies that have explored the conformational landscape of this compound in solution. Such simulations would be valuable for identifying the most populated conformations and understanding the flexibility of the molecule, which is important for its interaction with biological targets.

Interactions of this compound with Solvent Molecules or Binding Partners

While MD simulations have been used to study the interaction of other indazole-based inhibitors with their protein targets, acs.org no such data exists for this compound. These studies are critical for understanding the stability of ligand-protein complexes and the role of solvent molecules in the binding process.

Molecular Docking and Binding Affinity Predictions for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is often used in drug discovery to screen for potential drug candidates.

No specific molecular docking studies featuring this compound as a ligand have been found in the literature. While docking studies have been performed on a wide array of indazole derivatives against various biological targets, sciforum.net the absence of such a study for this particular compound means that its potential binding modes and affinities to any specific protein target remain undetermined.

In Silico Ligand-Protein Interaction Modeling of this compound

In silico ligand-protein interaction modeling, primarily through molecular docking, is a powerful technique to predict how a small molecule like this compound might bind to a protein's active site. While specific docking studies for this exact compound are not prominent, research on analogous structures provides significant insights into its potential binding modes and interactions.

Studies on a variety of indazole-based compounds have demonstrated their ability to act as inhibitors for several protein families, particularly protein kinases. biotech-asia.org For instance, computational research on indazole scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in angiogenesis, has shown that the indazole core can effectively fit into the ATP-binding pocket. biotech-asia.org These studies often reveal crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex.

A molecular docking study on a series of 1-trityl-5-azaindazole derivatives, which share a core structural similarity, identified potent interactions with cancer-related proteins such as the Murine Double Minute 2 (MDM2) receptor and the Peripheral Benzodiazepine Receptor (PBR). jocpr.com One particularly relevant analog, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine , demonstrated a very high binding affinity with the MDM2 receptor, forming hydrogen bonds with the amino acid residues GLN72 and HIS73. jocpr.comresearchgate.net This suggests that the N-(4-methoxybenzyl) moiety is capable of positioning itself within a binding site to facilitate key interactions.

The table below summarizes findings from docking studies on compounds structurally related to this compound, highlighting the types of interactions observed.

| Compound Name | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | GLN72, HIS73 | -3.59 x 10² | jocpr.com |

| General Indazole Scaffolds | PBR | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -2.58 x 10² to -2.86 x 10² | jocpr.com |

| Indazole Derivative (SMO) | VEGFR-2 (4AGD) | Glu828, Ile856, Lys826, Arg833 (H-bonds); Trp827, Phe829 (π-π stacking) | -6.99 | biotech-asia.org |

| Indazole Derivative with 4-methoxyphenyl (B3050149) group | COX-2 (3NT1) | Not specified | -8.46 | researchgate.net |

These examples collectively suggest that the indazole nucleus of this compound could serve as a scaffold, anchoring the molecule into an active site through hydrogen bonds, while the N-(4-methoxybenzyl) group could engage in additional hydrophobic or π-stacking interactions, enhancing binding affinity and specificity.

Prediction of Potential Biological Targets and Binding Sites for this compound

Based on the computational modeling of analogous structures, several potential biological targets can be predicted for this compound. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets.

Protein Kinases: This is the most prominent class of potential targets. Indazole-based compounds such as Pazopanib and Axitinib are approved multi-targeted tyrosine kinase inhibitors. biotech-asia.org Computational studies consistently show indazole derivatives targeting the ATP-binding site of kinases like VEGFR-2. biotech-asia.org The binding site typically features a hinge region where the indazole can form critical hydrogen bonds, and a hydrophobic pocket where substituents, such as the 4-methoxybenzyl group, can be accommodated. Therefore, this compound is likely to be investigated as an inhibitor of various protein kinases involved in cell signaling and proliferation.

Oncology-Related Proteins: As suggested by the docking study on a related azaindazole, proteins like MDM2 and PBR are potential targets. jocpr.comresearchgate.net The MDM2-p53 interaction is a critical target in cancer therapy, and inhibitors can restore the tumor-suppressing function of p53. The binding site on MDM2 is a hydrophobic cleft that accommodates specific residues of p53, a role that small molecules can mimic.

Other Enzymes: Research has also pointed towards other enzyme families. For example, computational analysis of indazole derivatives with a 4-methoxyphenyl group showed significant binding affinity for Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net This suggests a potential anti-inflammatory application for compounds with this structure.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound and Its Derivatives

QSAR and pharmacophore modeling are computational techniques that aim to correlate a compound's chemical structure with its biological activity. These models are invaluable for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity.

Development of Predictive Models for Biological Activity of this compound Analogs

While no specific QSAR models for this compound have been published, the methodology for creating such models is well-established. A predictive QSAR model for its analogs would typically be developed through the following steps:

Data Set Assembly: A series of analogs of this compound would be synthesized and tested for a specific biological activity (e.g., inhibition of a particular kinase). The activity data, often expressed as IC₅₀ values, would be converted to a logarithmic scale (pIC₅₀).

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric fields from CoMFA, electrostatic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model's robustness and predictive power would be rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of molecules not included in the model training).

For example, 3D-QSAR studies on other indazole series, such as N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck kinase, have successfully generated robust models that guide the design of new inhibitors. These models produce contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Identification of Essential Structural Features for Biological Interaction of this compound

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Based on the analysis of related compounds, a hypothetical pharmacophore for this compound and its derivatives can be proposed.

Essential features likely include:

Hydrogen Bond Donors/Acceptors: The indazole ring contains both a hydrogen bond donor (the N-H group) and acceptor (the pyrazole (B372694) nitrogens). The 5-amino group provides an additional hydrogen bond donor. These are critical for anchoring the molecule in many enzyme active sites, particularly the hinge region of kinases.

Aromatic Rings: The fused indazole ring system and the phenyl ring of the benzyl (B1604629) group are key aromatic features. These can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. biotech-asia.org

The 4-methoxy group: This specific feature is often highlighted in structure-activity relationships. The oxygen atom can act as a hydrogen bond acceptor, and its position on the phenyl ring is critical. Studies on other scaffolds, like 5-(4-methoxyphenyl)-1H-indoles, suggest that the methoxy (B1213986) group can be an "allosteric determinant," inducing conformational changes in the target enzyme that modulate its activity. nih.gov

A hypothetical pharmacophore model would place these features in a specific spatial arrangement. This model would serve as a 3D query to search for other compounds with similar biological activity or as a template for designing new analogs with improved binding characteristics.

Potential Applications of N 4 Methoxybenzyl 1h Indazol 5 Amine As Research Tools and Chemical Probes

N-(4-methoxybenzyl)-1H-indazol-5-amine as a Chemical Biology Probe

As a chemical biology probe, this compound could be instrumental in dissecting complex biological processes. Such probes are designed to interact with specific cellular components, thereby enabling the visualization and functional analysis of these components in their native environment.

The indazole scaffold is known to be a versatile binder for various protein targets. By modifying this compound with reporter tags (e.g., fluorescent dyes or biotin), researchers could potentially track its localization within the cell and identify its binding partners. This would provide invaluable insights into the biological pathways in which these targets are involved. For instance, related indazole derivatives have been investigated for their effects on cell signaling pathways implicated in cancer. nih.gov

Once a potential biological target is identified, it is crucial to validate its role in a specific disease context. This compound could be employed in cellular assays to modulate the activity of its putative target. By observing the downstream cellular effects, researchers can confirm whether the target is a viable point of intervention for therapeutic development. The inhibitory activities of similar indazole compounds against various cancer cell lines have been documented, underscoring the potential of this chemical class in target validation studies. nih.gov

Table 1: Antiproliferative Activity of Related Indazole Derivatives

This table presents the 50% inhibitory concentration (IC₅₀) values of various indazole derivatives against different human cancer cell lines, as reported in scientific literature. This data highlights the potential of the indazole scaffold in cancer research.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.gov |

| K22 | MCF-7 (Breast Cancer) | 1.3 | nih.gov |

Utilization of this compound in Phenotypic Screening Campaigns

Phenotypic screening involves testing a library of compounds for their ability to induce a desired change in a cell or organism's phenotype, without a preconceived notion of the molecular target. This approach is a powerful tool for discovering first-in-class medicines.

Introducing this compound into phenotypic screening campaigns could lead to the discovery of unexpected and therapeutically relevant cellular responses. For example, screens could be designed to identify compounds that reverse a disease-associated phenotype, such as abnormal cell morphology or protein aggregation. The diverse biological activities reported for the indazole class of compounds suggest that this compound may modulate cellular processes in novel ways. nih.gov

Contribution of this compound to Lead Optimization Research (Preclinical)

Following the identification of a promising "hit" compound from a screening campaign, the lead optimization phase aims to improve its pharmacological properties. This involves iterative chemical modifications to enhance potency, selectivity, and metabolic stability.

Should this compound or a close analogue demonstrate significant biological activity, it would become a valuable starting point for structure-based drug design. This process relies on understanding the three-dimensional structure of the compound bound to its biological target. X-ray crystallography studies on related indazole-sulfonamide compounds have provided detailed insights into their molecular interactions, revealing crucial hydrogen bonds and dihedral angles that govern their binding. nih.govnih.gov This type of structural information is critical for guiding the rational design of more potent and selective drug candidates.

Table 2: Crystallographic Data of a Related Indazole Derivative

This table summarizes key structural features of N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide, a compound structurally related to the subject of this article. This data is essential for understanding the binding characteristics of the indazole scaffold.

| Parameter | Value | Reference |

| Dihedral Angle (Indazole Ring and Benzene (B151609) Ring) | 47.92 (10)° | nih.gov |

Future Research Directions and Open Questions Regarding N 4 Methoxybenzyl 1h Indazol 5 Amine

Unexplored Synthetic Methodologies for N-(4-methoxybenzyl)-1H-indazol-5-amine

The synthesis of N-substituted indazoles can be challenging, often requiring multiple steps and resulting in mixtures of N-1 and N-2 isomers that are difficult to separate. pnrjournal.com The development of more efficient, regioselective, and environmentally benign synthetic routes for this compound is a paramount objective for future research.

Current strategies often rely on classical multi-step sequences. mdpi.com However, modern organic synthesis offers several promising, yet unexplored, avenues for this specific molecule. Future investigations could focus on:

Palladium-Catalyzed C-H Amination: Palladium-catalyzed reactions are a cornerstone of modern synthesis. Intramolecular palladium-catalyzed C-H amination has been reported for the formation of the 1H-indazole ring itself from aminohydrazones. nih.gov A novel approach would be to investigate intermolecular C-H activation strategies or cross-coupling reactions that directly install the amino group or the benzyl (B1604629) substituent onto a pre-formed indazole ring, thereby offering a new disconnection approach.

Metal-Free Synthetic Protocols: To enhance the green chemistry profile of the synthesis, metal-free reactions are highly desirable. organic-chemistry.org Methods such as the thermo-induced isomerization and cyclization of o-haloaryl N-sulfonylhydrazones or direct aryl C-H amination using iodine as a catalyst have proven effective for other indazoles and could be adapted. nih.gov Another avenue involves the one-pot reaction of a suitably substituted 2-aminophenone with a hydroxylamine (B1172632) derivative. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product purity over traditional batch processing. Exploring the synthesis of this compound using a flow-based system could lead to a more efficient and reproducible manufacturing process suitable for generating larger quantities for extensive biological testing.

Table 1: Potential Unexplored Synthetic Routes

| Synthetic Methodology | Potential Advantages | Key Research Challenge |

|---|---|---|

| Copper-Catalyzed N-Arylation | High regioselectivity, milder conditions, good functional group tolerance. nih.gov | Optimizing catalyst and ligand system for the 5-aminoindazole (B92378) substrate to ensure high N-1 selectivity. |

| Palladium-Catalyzed Coupling | High efficiency, broad substrate scope. beilstein-journals.org | Preventing side reactions and ensuring regioselective benzylation at the N-1 position over the N-2 or C-3 positions. |

| Metal-Free Synthesis | Cost-effective, reduced metal contamination, environmentally friendly. organic-chemistry.org | Achieving high yields and regioselectivity without the aid of a transition metal catalyst; may require harsher conditions. |

| Continuous Flow Chemistry | Improved heat/mass transfer, enhanced safety, potential for higher yields and purity, easy scale-up. acs.org | Designing a robust flow reactor setup and optimizing parameters (residence time, temperature, stoichiometry) for a multi-step sequence. |

Advanced Computational Modeling Challenges for this compound

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design. For this compound, several advanced modeling techniques could yield profound insights, though each comes with its own set of challenges.

Density Functional Theory (DFT) Calculations: DFT is widely used to investigate the electronic properties of molecules. researchgate.net For this compound, DFT could be used to calculate quantum chemical parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and electrostatic potential maps. researchgate.net A primary challenge is the selection of the most appropriate functional and basis set to accurately capture the electronic effects of the methoxybenzyl and amine substituents on the indazole core. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are invaluable for understanding how a ligand interacts with a biological target over time. acs.orgacs.org If a protein target is identified, MD simulations could reveal the stability of the binding pose, key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and the role of solvent molecules. The main challenges are the computational cost required for sufficiently long simulations to observe meaningful conformational dynamics and the lack of an experimentally determined co-crystal structure, which necessitates reliance on less certain docking-generated starting poses. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a biological activity is established, QSAR studies can be employed to build predictive models that correlate structural features with activity. This requires the synthesis and testing of a library of analogues of this compound. The challenge lies in designing a training set of compounds with sufficient structural diversity and a wide range of biological activities to create a statistically robust and predictive QSAR model.

Table 2: Computational Modeling: Avenues and Hurdles

| Modeling Technique | Key Parameters for Investigation | Primary Computational Challenge |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, energy gap (ΔE), electrostatic potential, proton affinity. researchgate.net | Selection of an appropriate functional/basis set to accurately model the molecule's electronic structure in different solvent environments. |

| Molecular Dynamics (MD) | Binding pose stability, protein-ligand interaction profiles, binding free energy calculations, conformational changes. acs.org | High computational cost for long-timescale simulations; dependence on an accurate initial binding pose from docking. |

| QSAR | Correlation of physicochemical descriptors (e.g., logP, electronic parameters) with biological activity. | Generation of a high-quality, diverse dataset of analogues and their experimental activities to build a predictive model. |

Identification of Novel, Uncharacterized Biological Targets of this compound

The indazole scaffold is a well-known "privileged structure," particularly prominent in the development of protein kinase inhibitors for cancer therapy. rsc.orgnih.govgoogle.com Drugs like Pazopanib and Axitinib, which feature an indazole core, are multi-kinase inhibitors. pnrjournal.commdpi.com This provides a strong rationale for investigating the biological targets of this compound, with a focus on identifying novel interactions.

Future research should prioritize:

Broad-Panel Kinase Screening: Given the prevalence of indazoles as kinase inhibitors, a primary avenue of research is to screen this compound against a large, representative panel of human protein kinases. This could uncover inhibitory activity against well-known cancer-related kinases such as VEGFR, FGFR, or PLK4, or more excitingly, identify unexpected and potent activity against less-studied kinases. researchgate.netnih.gov The specific N-1 substituent may drive selectivity towards a unique subset of the kinome.

Phenotypic Screening and Target Deconvolution: An unbiased approach involves conducting phenotypic screens to assess the compound's effect on cellular processes, such as proliferation, apoptosis, or cell cycle progression, across a panel of diverse cancer cell lines. researchgate.netnih.govnih.gov If a significant and interesting phenotype is observed, subsequent target deconvolution experiments (e.g., thermal proteome profiling, affinity chromatography-mass spectrometry) would be essential to identify the specific molecular target(s) responsible for the effect.

Exploration of Non-Kinase Targets: The biological activity of indazoles is not restricted to kinases. For instance, different indazole derivatives have been developed as PARP inhibitors, cannabinoid receptor agonists, and nitric oxide synthase inhibitors. nih.govaustinpublishinggroup.comacs.org Therefore, future screening efforts should not be myopic and ought to include a diverse range of other enzyme families and receptor classes to fully map the pharmacological space of this compound.

Table 3: Potential Biological Target Classes for Investigation

| Target Class | Specific Examples | Rationale for Investigation |

|---|---|---|

| Tyrosine Kinases | VEGFR, FGFR, EGFR, ALK. nih.govresearchgate.net | The indazole core is a proven hinge-binding motif in many FDA-approved tyrosine kinase inhibitors. google.com |

| Serine/Threonine Kinases | PLK4, Aurora Kinases, GSK-3. nih.govnih.gov | Indazole derivatives have shown potent and selective inhibition of key cell cycle and signaling kinases. |

| Poly(ADP-ribose) Polymerases | PARP-1. nih.gov | N-substituted indazole-3-carboxamides have been successfully designed as PARP-1 inhibitors. |

| G-Protein Coupled Receptors | Cannabinoid Receptors (CB1/CB2). acs.org | Indazole-based synthetic cannabinoids are well-documented, suggesting the scaffold can interact with GPCRs. |

Development of this compound as a Tool for Specific Biological Investigations

Should research efforts identify a novel and selective biological target for this compound, the compound could be developed from a mere "hit" into a valuable chemical probe. Such tools are indispensable for dissecting complex biological pathways and validating new drug targets.

The development pathway would include:

Optimization as a Chemical Probe: A useful chemical probe must be potent (typically with sub-micromolar activity), selective for its target over other proteins, and possess good cell permeability. An initial research program would involve the synthesis of analogues to establish a clear structure-activity relationship (SAR) and optimize these properties. acs.org This would confirm that the observed biological effect is due to interaction with the intended target.

Design of Affinity Probes: To unequivocally identify a target protein and its interacting partners, an affinity probe can be created. This involves chemically modifying this compound by attaching a tag, such as biotin (B1667282), via a linker. This tagged molecule can then be used to capture the target protein from cell lysates for identification by mass spectrometry.

Creation of Fluorescent Probes: For cellular imaging applications, a fluorescent dye (fluorophore) could be conjugated to the parent compound. A fluorescent probe would enable researchers to visualize the subcellular localization of the target protein in living cells using techniques like fluorescence microscopy, providing critical information about its biological function and dynamics. nih.gov

Table 4: Potential Development as a Biological Research Tool

| Tool Type | Required Modification | Application in Biological Research |

|---|---|---|

| Optimized Chemical Probe | Systematic structural modifications to improve potency and selectivity. | In vitro and in vivo validation of the target's role in a specific biological process or disease model. |

| Affinity Probe | Conjugation of a biotin tag via a suitable linker. | Pull-down experiments from cell lysates to identify the direct protein target and associated protein complexes. |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine). | Live-cell imaging to determine the subcellular localization and trafficking of the target protein. |

| Photoaffinity Probe | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone). | Covalent cross-linking to the target protein upon UV irradiation, enabling more stringent purification and identification. |

Q & A

Q. What are the most efficient synthetic routes for N-(4-methoxybenzyl)-1H-indazol-5-amine?

Answer : A one-pot, two-step synthesis via reductive amination is highly efficient. Starting from 1H-indazol-5-amine and 4-methoxybenzaldehyde, the intermediate imine is formed in situ and reduced using NaBH₄ or LiAlH₄. This method avoids isolating intermediates and achieves yields >75% under solvent-free conditions . Alternative methods involve nucleophilic substitution of 2,4-dichloropyrimidine derivatives with 1H-indazol-5-amine in ethanol with triethylamine (TEA) as a base, yielding 50–60% .

Q. Key Reaction Conditions :

| Reagents/Conditions | Yield (%) | Solvent | Catalyst/Base | Reference |

|---|---|---|---|---|

| NaBH₄, solvent-free | 75–96 | None | None | |

| 2,4-Dichloropyrimidine, TEA | 50–60 | Ethanol | Triethylamine |

Q. How is structural characterization of this compound validated?

Answer : Combined spectroscopic and crystallographic methods are essential:

- NMR : ¹H and ¹³C NMR confirm regioselectivity (e.g., indazole NH at δ 10–12 ppm, methoxybenzyl protons at δ 3.7–4.2 ppm) .

- X-ray diffraction : Single-crystal analysis resolves ambiguity in substitution patterns (e.g., bond angles in the methoxybenzyl group) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antimicrobial activity?

Answer : Key SAR insights from pyrazole-5-amine derivatives :

- Methoxybenzyl group : Enhances lipophilicity, improving membrane penetration.

- Cyclopropyl substituents : Increase steric bulk, reducing off-target interactions.

- Benzamide side chains : Modulate potency against Gram-negative bacteria (e.g., E. coli MIC: 8–32 µg/mL).

Q. Activity Data :

| Compound (R-group) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

|---|---|---|---|

| 9d (4-Cl-benzamide) | 16 | 32 | |

| 9g (2-NO₂-benzamide) | 8 | 16 |

Q. What computational methods predict binding modes with biological targets?

Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase II) .

- MD simulations : GROMACS assesses stability of ligand-enzyme complexes (e.g., hydrogen bonding with catalytic zinc in hCA II) .

- QSAR models : CoMFA/CoMSIA correlates electronic parameters (e.g., Hammett σ) with inhibitory activity (R² > 0.85) .

Q. How are data contradictions in reaction yields resolved?

Answer : Contradictory yields (e.g., 50% vs. 75%) arise from:

- Solvent effects : Ethanol vs. solvent-free systems alter reaction kinetics .

- Catalyst loading : Excess TEA (>1.5 equiv) may deactivate intermediates via side reactions .

Troubleshooting :

Monitor reaction progress via TLC (hexane:EtOAc 3:1).

Optimize stoichiometry (1:1.05 amine:aldehyde ratio) .

Use inert atmospheres to prevent oxidation of intermediates .

Q. What strategies improve regioselectivity in N-alkylation reactions?

Answer :

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 3 h) and enhances regioselectivity (>90% for N1-alkylation) .

- Protecting groups : Boc-protection of indazole directs alkylation to the 5-position .

- Base selection : K₂CO₃ favors N-alkylation over O-alkylation in polar aprotic solvents (DMF) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.